Cas no 1247386-03-3 (2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one)

2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one is a heterocyclic compound featuring a benzothiazole core with a tetrahydro modification and a ketone functional group at the 7-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its ethyl substitution enhances lipophilicity, potentially improving bioavailability in drug development. The compound’s rigid bicyclic framework offers stability, while the ketone group allows for further functionalization via nucleophilic addition or condensation reactions. Its utility extends to coordination chemistry, where it may act as a ligand for metal complexes. Suitable for controlled reactions, it is handled under standard laboratory conditions with appropriate safety measures.
2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one structure
1247386-03-3 structure
Product Name:2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
CAS No:1247386-03-3
MF:C9H11NOS
MW:181.254740953445
CID:4580440
PubChem ID:62079122
Update Time:2025-05-25

2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one Chemical and Physical Properties

Names and Identifiers

    • 2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
    • Inchi: 1S/C9H11NOS/c1-2-8-10-6-4-3-5-7(11)9(6)12-8/h2-5H2,1H3
    • InChI Key: PGYPJBVYLUZTEI-UHFFFAOYSA-N
    • SMILES: S1C2C(=O)CCCC=2N=C1CC

2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B438503-10mg
2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
1247386-03-3
10mg
$ 50.00 2022-06-07
TRC
B438503-50mg
2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
1247386-03-3
50mg
$ 185.00 2022-06-07
TRC
B438503-100mg
2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
1247386-03-3
100mg
$ 295.00 2022-06-07
1PlusChem
1P019ZYE-50mg
2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
1247386-03-3 95%
50mg
$263.00 2025-03-04
1PlusChem
1P019ZYE-100mg
2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
1247386-03-3 95%
100mg
$363.00 2025-03-04
1PlusChem
1P019ZYE-250mg
2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
1247386-03-3 95%
250mg
$510.00 2025-03-04
1PlusChem
1P019ZYE-500mg
2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
1247386-03-3 95%
500mg
$772.00 2025-03-04
1PlusChem
1P019ZYE-1g
2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
1247386-03-3 95%
1g
$974.00 2025-03-04
1PlusChem
1P019ZYE-2.5g
2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
1247386-03-3 95%
2.5g
$1853.00 2025-03-04
1PlusChem
1P019ZYE-5g
2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
1247386-03-3 95%
5g
$2722.00 2024-07-10

Additional information on 2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

2-Ethyl-4,5,6,7-Tetrahydro-1,3-Benzothiazol-7-One: A Comprehensive Overview

The compound with CAS No 1247386-03-3, commonly referred to as 2-Ethyl-4,5,6,7-Tetrahydro-1,3-Benzothiazol-7-One, is a significant molecule in the field of organic chemistry and materials science. This compound belongs to the class of benzothiazoles, which are widely studied for their unique chemical properties and potential applications in various industries. The benzothiazole core of this molecule is a fused bicyclic structure consisting of a benzene ring and a thiazole ring, which contributes to its aromatic stability and reactivity.

Recent studies have highlighted the importance of benzothiazole derivatives in the development of advanced materials, particularly in the areas of optoelectronics and catalysis. The tetrahydro substitution pattern in this compound introduces additional hydrogen atoms into the structure, which can influence its electronic properties and reactivity. The presence of an ethyl group at the 2-position further modifies the molecule's steric and electronic characteristics, making it a versatile building block for further chemical modifications.

One of the most notable aspects of 2-Ethyl-4,5,6,7-Tetrahydro-1,3-Benzothiazol-7-One is its potential as a precursor for synthesizing more complex molecules with tailored functionalities. Researchers have explored its use in the synthesis of heterocyclic compounds, which are essential components in pharmaceuticals and agrochemicals. For instance, studies published in *Journal of Organic Chemistry* have demonstrated how this compound can be transformed into bioactive agents with anti-inflammatory and antimicrobial properties.

The synthesis of CAS No 1247386-03-3 involves a multi-step process that typically begins with the preparation of benzothiazole derivatives followed by selective hydrogenation to introduce the tetrahydro functionality. Recent advancements in catalytic hydrogenation techniques have enabled chemists to achieve higher yields and better control over the stereochemistry of the product. These improvements have made the synthesis of this compound more efficient and scalable for industrial applications.

In terms of applications, 2-Ethyl-4,5,6,7-Tetrahydro-1,3-Benzothiazol-7-One has shown promise in the field of polymer science. Its ability to act as a monomer for polymerization has led to the development of novel polymeric materials with enhanced mechanical and thermal properties. For example, research conducted at the University of California has demonstrated how this compound can be incorporated into polyurethane formulations to improve their durability under harsh environmental conditions.

Another area where this compound has garnered significant attention is in catalysis. The thiazole ring's ability to coordinate with metal ions makes it an attractive ligand for transition metal catalysts. Studies published in *Nature Communications* have shown that catalysts derived from this compound can facilitate efficient transformations in organic synthesis, such as cross-coupling reactions and enantioselective reductions.

From an environmental perspective, the development of sustainable synthetic routes for CAS No 1247386-03-3 is a critical area of research. Green chemistry principles are being increasingly applied to minimize waste and reduce energy consumption during its production. For instance, researchers at ETH Zurich have developed a solvent-free synthesis method that significantly reduces the ecological footprint associated with its manufacture.

In conclusion, 2-Ethyl-4,5,6,7-Tetrahydro-1,3-Benzothiazol-7-One (CAS No 1247386-03-3) is a versatile and valuable compound with diverse applications across multiple disciplines. Its unique chemical structure and reactivity make it an ideal candidate for further exploration in both academic research and industrial settings. As advancements in synthetic methods and material science continue to unfold

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